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Compound of Interest

Compound Name: Sophoraflavanone H

Cat. No.: B15593419 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of

Sophoraflavanone H, a complex flavonostilbene, alongside several structurally related and

more common flavonoids: Sophoraflavanone G, Naringenin, Kaempferol, and Genistein. This

document is intended to serve as a practical reference for the identification and

characterization of these and similar compounds. The guide summarizes key quantitative data

from Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR)

Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Resolution Mass

Spectrometry (HRMS). Detailed experimental protocols for these analytical techniques are also

provided to support the replication and expansion of these findings.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for Sophoraflavanone H and the

selected related flavonoid compounds. These tables are designed for quick comparison of the

characteristic signals and fragments obtained through various analytical techniques.

Table 1: ¹H-NMR Spectroscopic Data (δ ppm)
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Compo
und

H-2 H-3a H-3b H-5' H-6'

Key
Aromati
c/Other
Protons

Solvent

Sophorafl

avanone

H

5.40 (dd,

J=12.8,

2.8 Hz)

3.09 (dd,

J=17.2,

12.8 Hz)

2.78 (dd,

J=17.2,

2.8 Hz)

6.36 (dd,

J=8.4,

2.4 Hz)

7.09 (d,

J=8.4

Hz)

12.01 (s,

5-OH),

6.01 (s,

H-6),

7.21 (d,

J=8.4 Hz,

H-2"'),

6.84 (d,

J=8.4 Hz,

H-3"')

Acetone-

d₆

Sophorafl

avanone

G[1]

5.67 (dd,

J=13.2,

2.7 Hz)

3.00 (dd,

J=17.0,

13.2 Hz)

2.79 (dd,

J=17.0,

2.7 Hz)

6.46 (d,

J=2.2

Hz)

7.40 (d,

J=8.4

Hz)

12.21 (s,

5-OH),

6.05 (s,

H-6),

6.50 (dd,

J=8.4,

2.2 Hz,

H-5')

Not

Specified

Naringeni

n
5.43 3.26 2.69 6.81 7.32

12.20 (5-

OH),

10.80 (7-

OH),

9.60 (4'-

OH),

5.90 (H-

6, H-8)

DMSO-d₆

Kaempfe

rol

- - - 6.90 8.08 12.49 (5-

OH),

10.78 (7-

OH),

10.10 (4'-

DMSO-d₆
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OH),

9.35 (3-

OH),

6.18 (d,

J=1.8 Hz,

H-6),

6.43 (d,

J=1.8 Hz,

H-8)

Genistein - - - 6.82 7.38

12.97 (s,

5-OH),

10.91 (s,

7-OH),

9.61 (s,

4'-OH),

8.33 (s,

H-2),

6.39 (s,

H-8),

6.23 (s,

H-6)

DMSO-d₆

Table 2: ¹³C-NMR Spectroscopic Data (δ ppm)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15593419?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Comp
ound

C-2 C-3 C-4 C-5 C-7 C-4'

Key
Quater
nary
Carbo
ns

Solven
t

Sophor

aflavan

one H

79.7 43.5 197.1 165.1 168.1 158.6

102.7

(C-10),

164.7

(C-9),

115.8

(C-1'),

121.2

(C-1"'),

156.4

(C-4"')

Aceton

e-d₆

Naringe

nin
79.1 42.1 196.4 163.7 167.1 157.7

102.1

(C-10),

164.3

(C-9),

129.8

(C-1')

DMSO-

d₆

Kaempf

erol
147.5 136.5 176.6 161.5 164.5 160.0

103.8

(C-10),

156.9

(C-9),

122.6

(C-1')

DMSO-

d₆

Geniste

in
154.3 121.2 180.3 162.1 164.5 157.5

104.7

(C-4a),

157.8

(C-8a),

122.3

(C-1')

DMSO-

d₆
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Table 3: UV-Visible Spectroscopic Data (λmax, nm)
Compound Band I Band II Solvent

Sophoraflavanone H 328 288 Methanol

Naringenin 326 (sh), 289 225 Methanol

Kaempferol 366 266 Methanol[2]

Genistein 335 (sh) 265 Not Specified

Table 4: FT-IR Spectroscopic Data (ν, cm⁻¹)
Compound O-H Stretch C=O Stretch C=C Aromatic C-O Stretch

Sophoraflavanon

e H
3378 1636 1517, 1489 1206, 1162

Naringenin 3290, 3117 1626 1583, 1517 1255, 1176

Kaempferol 3420, 3206 1655 1613, 1568 1221, 1177

Genistein 3410, 3260 1653 1615, 1570 1245, 1181

Table 5: Mass Spectrometry Data (m/z)

Compound
Molecular
Formula

[M+H]⁺
(Calculated)

[M+H]⁺
(Observed)

Key
Fragment
Ions

Ionization
Method

Sophoraflava

none H
C₃₀H₂₄O₈ 513.1544 513.1542 287, 227 HR-ESI-MS

Naringenin C₁₅H₁₂O₅ 273.0757 273.0763 153, 121 ESI-MS

Kaempferol C₁₅H₁₀O₆ 287.0550 287.0552 259, 231, 153 ESI-MS

Genistein C₁₅H₁₀O₅ 271.0601 271.0606 243, 215, 153 ESI-MS
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The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

UV-Vis Spectroscopy
Sample Preparation: A stock solution of the flavonoid sample is prepared by dissolving

approximately 1 mg of the compound in 10 mL of spectroscopic grade methanol. This stock

solution is then diluted to a final concentration of approximately 10-20 µg/mL.

Instrumentation: A double-beam UV-Vis spectrophotometer is used for the analysis.

Data Acquisition: The spectrophotometer is blanked using the same solvent (methanol) as

used for the sample. The UV-Vis spectrum is then recorded over a wavelength range of 200-

500 nm.

Data Analysis: The wavelengths of maximum absorbance (λmax) for Band I (typically 300-

390 nm) and Band II (typically 240-280 nm) are identified from the spectrum.

FT-IR Spectroscopy
Sample Preparation: Approximately 1-2 mg of the dry, powdered flavonoid sample is mixed

with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The

mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a

deuterated triglycine sulfate (DTGS) detector is used.

Data Acquisition: A background spectrum of the empty sample compartment is first collected.

The KBr pellet containing the sample is then placed in the sample holder, and the IR

spectrum is recorded from 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added to

improve the signal-to-noise ratio.

Data Analysis: The positions (in cm⁻¹) of key vibrational bands, such as O-H stretching, C=O

stretching, aromatic C=C stretching, and C-O stretching, are identified and their intensities

are noted.

NMR Spectroscopy
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Sample Preparation: Approximately 5-10 mg of the flavonoid sample is dissolved in 0.5-0.7

mL of a deuterated solvent (e.g., Acetone-d₆ or DMSO-d₆) in a 5 mm NMR tube. A small

amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for the

analysis.

Data Acquisition:

¹H-NMR: The spectrum is acquired with a sufficient number of scans to obtain a good

signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a

relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

¹³C-NMR: The spectrum is acquired using a proton-decoupling pulse sequence. A wider

spectral width (e.g., 220 ppm) and a longer acquisition time with more scans are typically

required compared to ¹H-NMR.

Data Analysis: The chemical shifts (δ) of the signals are reported in parts per million (ppm)

relative to the internal standard. For ¹H-NMR, the multiplicity (s, d, dd, t, m) and coupling

constants (J in Hz) are also determined.

High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: A dilute solution of the flavonoid sample (approximately 1-10 µg/mL) is

prepared in a suitable solvent system, typically a mixture of methanol or acetonitrile and

water, often with a small amount of formic acid to promote protonation.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or

Orbitrap instrument, coupled with a liquid chromatography (LC) system and an electrospray

ionization (ESI) source is used.

Data Acquisition: The sample solution is introduced into the mass spectrometer via direct

infusion or through the LC system. The mass spectrometer is operated in positive ion mode

to detect the protonated molecule [M+H]⁺. The instrument is calibrated to ensure high mass

accuracy.
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Data Analysis: The exact mass of the [M+H]⁺ ion is determined and used to calculate the

elemental composition of the molecule. The mass-to-charge ratios (m/z) of any significant

fragment ions are also recorded to aid in structural elucidation.

Experimental Workflow
The following diagram illustrates a typical workflow for the comparative spectroscopic analysis

of flavonoids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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